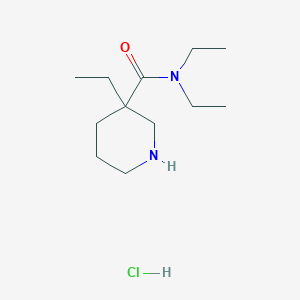

N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

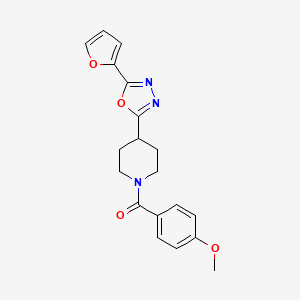

N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride is a chemical compound that is likely to be a derivative of 3-aminopiperidine. The 3-aminopiperidine moiety is a common structural unit in many natural products and pharmaceutical drugs, which are known for a broad range of biological activities. Although the specific compound this compound is not directly mentioned in the provided papers, its structure suggests that it may have similar properties and potential applications as the compounds discussed in the papers .

Synthesis Analysis

The synthesis of related 3-aminopiperidine derivatives has been achieved through various methods. For instance, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been used to obtain enantioenriched 3-aminopiperidine derivatives in high yields and with high enantiomeric excesses . Other methods include the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride to prepare N-methoxy-N-methylamides . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, NMR and FTIR spectroscopy have been employed to confirm the structure of synthesized compounds . Single-crystal X-ray diffraction has also been used to analyze structural and conformational properties . These techniques could be applied to determine the precise molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in several studies. For instance, dehydrosulfurization under the influence of excess HgO led to the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . Cyclocondensation reactions have been used to synthesize N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with anti-inflammatory activity . These reactions provide a basis for understanding the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been investigated. For example, the optimal reaction conditions for the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide were determined, including reactant molar ratios and reaction temperature, which resulted in high yields and purity . These findings can inform the optimization of reaction conditions for the synthesis and purification of this compound.

Scientific Research Applications

Catalytic and Synthetic Applications

Research has shown that derivatives of piperidine and carboxamide play a crucial role in catalysis, particularly in enantioselective synthesis. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the significance of such structures in achieving high yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006). This suggests that N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride could serve in a similar capacity, potentially offering a novel avenue for catalytic applications.

Chemical and Structural Characterization

The structural and spectral characteristics of related compounds, such as N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, provide valuable insights into the synthesis and properties of complex organic molecules. Such research outlines methodologies for synthesizing compounds with specific functional groups and highlights the role of spectral studies in confirming structural integrity (Pavlo V. Zadorozhnii et al., 2019). This parallels the potential research directions for this compound, emphasizing its relevance in the synthesis of novel compounds and the exploration of their properties.

Safety and Hazards

properties

IUPAC Name |

N,N,3-triethylpiperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-4-12(8-7-9-13-10-12)11(15)14(5-2)6-3;/h13H,4-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWFZNIWHDNERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)N(CC)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)